2-Nitroaniline-4-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

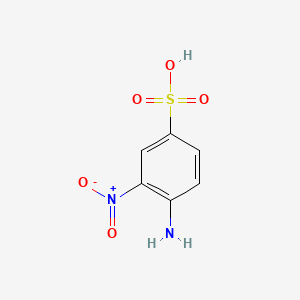

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLLZDZTQPBHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060669 | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-84-2 | |

| Record name | 4-Amino-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroaniline-4-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroaniline-4-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Nitroaniline-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Nitroaniline-4-sulfonic acid, a significant chemical intermediate. The following sections detail its chemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental methodologies.

Chemical Identification and Properties

This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, is an aromatic sulfonic acid with the CAS Number 616-84-2 .[1][2] It is characterized by the presence of nitro, amino, and sulfonic acid functional groups attached to a benzene ring.[1] This unique combination of functional groups imparts specific reactivity and solubility, making it a valuable precursor in various chemical syntheses.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 616-84-2[1][2][3][4][5] |

| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid[1] |

| Synonyms | Ortho Nitro Aniline Para Sulphonic Acid (ONAPSA)[1][4] |

| Molecular Formula | C₆H₆N₂O₅S[1][3][4] |

| Molecular Weight | 218.19 g/mol [1][3][4] |

| InChI | InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13)[1] |

| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Yellow crystalline solid[1] |

| Solubility | High solubility in water[1] |

| Density | 1.7 ± 0.1 g/cm³[3] |

| LogP | 0.88[3] |

| Index of Refraction | 1.662[3] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the nitration and sulfonation of aniline or its derivatives.

Synthesis via Nitration and Sulfonation of Aniline

This is a common laboratory-scale synthesis method.

Experimental Protocol:

-

Nitration of Aniline: Aniline is carefully treated with a nitrating mixture, typically a combination of concentrated sulfuric acid and concentrated nitric acid. This reaction is highly exothermic and requires strict temperature control to favor the formation of the ortho-nitro isomer.

-

Sulfonation of o-Nitroaniline: The resulting ortho-nitroaniline is then sulfonated using concentrated sulfuric acid (oleum may also be used). The reaction mixture is heated to drive the sulfonation reaction to completion, yielding this compound.[1]

Synthesis via Desulfonation

An alternative method involves the desulfonation of a sulfonated precursor.

Experimental Protocol:

-

Preparation of 2-nitro-4-sulfonic aniline: The starting material, 2-nitro-4-sulfonic aniline, is dissolved in a high-boiling point, polar solvent such as sulfolane.[6]

-

Desulfonation Reaction: An acid, such as phosphoric acid, is added to the solution.[6] The reaction mixture is heated to approximately 120°C to facilitate the desulfonation process.[6] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[6]

-

Solvent Removal: After the reaction is complete, the high-boiling point solvent is removed under reduced pressure at a temperature of 80-90°C.[6]

-

Work-up: Water is added to the resulting concentrate, and the pH is adjusted to 8 with a base like sodium hydroxide.[6] The product is then extracted using an organic solvent such as ethyl acetate.[6]

Applications

This compound is a crucial intermediate in several industrial applications, primarily in the manufacturing of dyes and pigments.

-

Dye Manufacturing: It serves as a precursor for the synthesis of a wide variety of azo dyes and other colorants.[1] The presence of the amino group allows for diazotization reactions, which are fundamental in the formation of azo compounds.[1]

-

Pigment Production: This compound is utilized in the creation of pigments for various applications, including textiles, coatings, and plastics.[1]

-

Organic Synthesis: The reactive functional groups of this compound make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and herbicides.[1]

-

Potential Biological Activity: Some research suggests that this compound may exhibit antimicrobial and cytotoxic properties, indicating potential for further investigation in pharmaceutical applications.[1]

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from aniline.

Caption: Synthesis workflow of this compound.

Role as a Dye Intermediate

This diagram shows the logical relationship of this compound as a key intermediate in the production of azo dyes.

Caption: Role as a dye intermediate.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3] Inhalation may cause severe respiratory tract irritation.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[7] Store in a cool, dry place in a tightly closed container.[4] In case of spills, avoid generating dust and clean up immediately.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Buy this compound | 616-84-2 [smolecule.com]

- 2. Ortho Nitro Aniline Para Sulphonic Acid | Aarti Industries [aarti-industries.com]

- 3. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]

- 4. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | 616-84-2 [chemicalbook.com]

- 6. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Nitroaniline-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Nitroaniline-4-sulfonic acid (CAS No: 616-84-2), an important intermediate in the synthesis of dyes and pigments.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, is a yellow crystalline solid.[1] Its chemical structure, featuring an aniline ring substituted with both a nitro group and a sulfonic acid group, gives it unique properties, including high solubility in water, which is advantageous in many of its applications.[1] The presence of these functional groups makes it a key precursor in the production of various azo dyes.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₅S | [1] |

| Molecular Weight | 218.19 g/mol | [1] |

| Melting Point | >300 °C (decomposes, with a peak at 328 °C) | [1] |

| Density (calculated) | 1.559 g/cm³ | [1] |

| Water Solubility | 180 g/L | [1] |

| pKa (-SO₃H) | -0.55 ± 0.50 | [2] |

| Appearance | Light yellow crystalline powder | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound, which is also its decomposition temperature, can be determined using a capillary melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube setup.[3]

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[4]

-

The capillary tube is placed in the heating block of the apparatus.[4]

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[3]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[4] Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.

Aqueous Solubility Determination (Shake-Flask Method)

The solubility of this compound in water can be quantitatively determined using the shake-flask method, a reliable technique for establishing equilibrium solubility.[5]

Procedure:

-

An excess amount of solid this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After agitation, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration through a membrane filter (e.g., 0.45 µm pore size).[6]

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a calibration curve of known concentrations.[5]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: An IR spectrum of this compound can be obtained using the KBr pellet method with a Fourier-Transform Infrared (FTIR) spectrophotometer.[1]

Procedure:

-

A small amount of the dry sample is intimately mixed with dry potassium bromide (KBr).

-

The mixture is pressed under high pressure to form a transparent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Key expected vibrational modes include:

-

O–H stretch (SO₃H) & N–H stretch: A broad band around 3420 cm⁻¹[1]

-

Ar–C-H stretch: A medium intensity band around 3090 cm⁻¹[1]

-

Asymmetric NO₂ stretch: A strong band at 1532 cm⁻¹[1]

-

Symmetric NO₂ stretch: A strong band at 1348 cm⁻¹[1]

-

S=O stretches of SO₃H: Strong bands at 1225 and 1182 cm⁻¹[1]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound from o-nitroaniline.[7]

Caption: Synthesis workflow for this compound.

Logical Relationship of Functional Groups to Physical Properties

The physical properties of this compound are a direct consequence of its constituent functional groups. The following diagram illustrates this relationship.

Caption: Influence of functional groups on physical properties.

References

- 1. Buy this compound | 616-84-2 [smolecule.com]

- 2. 616-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]

An In-depth Technical Guide to 2-Nitroaniline-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitroaniline-4-sulfonic acid (CAS 616-84-2), a versatile aromatic organic compound with significant applications in the chemical and pharmaceutical industries. This document details its chemical structure, properties, synthesis, reactivity, and potential biological activities, presenting data in a structured and accessible format for professionals in research and development.

Chemical Identity and Properties

This compound, systematically named 4-amino-3-nitrobenzenesulfonic acid, is a yellow crystalline solid.[1] Its chemical structure incorporates an aniline ring substituted with a nitro group and a sulfonic acid group, which impart unique reactivity and solubility characteristics.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid[1] |

| CAS Number | 616-84-2[1] |

| Molecular Formula | C₆H₆N₂O₅S[1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N[1] |

| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 218.19 g/mol [1] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | >300 °C[1] |

| Boiling Point | Not available |

| Solubility | High solubility in water[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of o-nitroaniline. The following is a representative experimental protocol.

Experimental Protocol: Synthesis by Sulfonation of o-Nitroaniline

Materials:

-

o-Nitroaniline

-

Concentrated sulfuric acid

-

Mixed solvent (e.g., monochlorobenzene and dichlorobenzene)

-

Anhydrous sodium sulfite

-

Sodium carbonate (Na₂CO₃) solution

-

Saturated salt water

-

Hydrochloric acid (HCl)

Procedure:

-

In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add 60 mL of the mixed solvent and 0.1 mol of o-nitroaniline.

-

With stirring, gradually heat the mixture using an oil bath to melt the o-nitroaniline.

-

Slowly add concentrated sulfuric acid to form the salt of o-nitroaniline.

-

After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and transposition reaction.

-

Throughout the reaction, continuously drip in the solvent and simultaneously distill it off to maintain a relatively constant solvent volume in the reactor.

-

After the reaction is complete, cool the mixture and decant the solvent.

-

Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.

-

Adjust the pH of the solution to 8-9 using a sodium carbonate solution and filter to remove any insoluble impurities.

-

Transfer the filtrate to a beaker containing saturated salt water and add a small amount of anhydrous sodium sulfite.

-

Acidify the solution with hydrochloric acid to a pH of 2.2 and allow it to stand for complete crystallization.

-

Filter the precipitated product, wash it with cold water, and dry to obtain this compound.

Spectroscopic Data

The structural identification of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| IR (Infrared) Spectroscopy | Vibrational Bands (cm⁻¹): 3420 (O-H & N-H stretch), 3090 (Ar-C-H stretch), 1532 (asymmetric NO₂ stretch), 1348 (symmetric NO₂ stretch), 1225, 1182 (S=O stretches)[1] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical Shifts (δ, ppm): 8.03, 7.89, 7.62, 6.55[1] |

| Mass Spectrometry (MS) | m/z (relative intensity %): 218 ([M]⁺, 12), 187 ([M-SO₃H]⁺, 100), 170 ([M-NO₂]⁺, 44)[1] |

Reactivity and Applications

The functional groups present in this compound dictate its chemical reactivity. The nitro group can be readily reduced to an amino group, and the amino group can undergo diazotization reactions. The sulfonic acid group enhances water solubility and can participate in electrophilic substitution reactions.[1]

These reactive properties make it a crucial intermediate in the synthesis of a variety of organic molecules. Its primary application lies in the manufacturing of azo dyes and pigments.[1] It also serves as a building block in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1]

Biological Activity and Potential in Drug Development

Preliminary research suggests that this compound exhibits antimicrobial and cytotoxic properties.[1] However, the specific mechanisms of action and the signaling pathways involved are currently not well understood and are areas of ongoing investigation.[1] Its potential as a scaffold in drug design warrants further exploration, particularly in the development of novel antimicrobial or anticancer agents. Due to the nascent stage of research in this area, no specific signaling pathway diagrams can be provided at this time.

References

An In-Depth Technical Guide to 4-amino-3-nitrobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-nitrobenzenesulfonic acid, systematically known by its IUPAC name 4-amino-3-nitrobenzenesulfonic acid , is an important organic intermediate.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. This compound, also commonly referred to as 2-Nitroaniline-4-sulfonic acid, is a derivative of aniline and benzenesulfonic acid, featuring both a nitro and an amino group on the benzene ring.[2] These functional groups impart a versatile reactivity to the molecule, making it a valuable building block in the synthesis of a range of chemical entities, including dyes and potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-3-nitrobenzenesulfonic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid | [1] |

| Common Name | This compound | [1] |

| CAS Number | 616-84-2 | [1][3] |

| Molecular Formula | C₆H₆N₂O₅S | [3] |

| Molecular Weight | 218.19 g/mol | [1][3] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [2] |

| pKa | -0.55 ± 0.50 (Predicted) |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-amino-3-nitrobenzenesulfonic acid.

| Technique | Data Highlights | Source |

| ¹³C NMR | Spectra available | PubChem[1] |

| Mass Spectrometry | GC-MS data available, NIST Number: 229418 | PubChem[1] |

| Infrared (IR) Spectroscopy | KBr wafer technique data available for related compounds | PubChem |

Synthesis of 4-amino-3-nitrobenzenesulfonic acid

The synthesis of 4-amino-3-nitrobenzenesulfonic acid can be achieved through several methods. A common approach involves the sulfonation of o-nitroaniline.

Experimental Protocol: Sulfonation of o-Nitroaniline

This protocol describes a general laboratory-scale synthesis of 4-amino-3-nitrobenzenesulfonic acid.

Materials:

-

o-Nitroaniline

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium chloride

-

Glass reaction vessel with a stirrer

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a well-ventilated fume hood, carefully add o-nitroaniline to fuming sulfuric acid (oleum) in a reaction vessel, while stirring and maintaining the temperature below a specified safe limit.

-

Once the addition is complete, slowly heat the reaction mixture to a temperature of 110-115°C and maintain it for several hours until the sulfonation is complete. The completion of the reaction can be monitored by checking for the absence of the starting material (e.g., by thin-layer chromatography).

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

To precipitate the product, add sodium chloride to the aqueous solution. The sodium salt of 4-amino-3-nitrobenzenesulfonic acid will precipitate out.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with a saturated sodium chloride solution.

-

The crude product can be further purified by recrystallization from hot water.

Applications in Drug Discovery and Development

The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents. Notably, sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

Potential as a Carbonic Anhydrase Inhibitor

While direct inhibitory activity of 4-amino-3-nitrobenzenesulfonic acid against carbonic anhydrases has not been extensively reported in the available literature, its chemical structure as a sulfonamide makes it a promising scaffold for the design of novel CA inhibitors.[4][5][6] CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The amino and nitro groups on the aromatic ring of 4-amino-3-nitrobenzenesulfonic acid offer sites for chemical modification to enhance binding affinity and selectivity for different CA isozymes.

A Workflow for Drug Discovery

The journey of a small molecule like 4-amino-3-nitrobenzenesulfonic acid from a starting material to a potential drug candidate follows a structured workflow.

Caption: A generalized workflow for small molecule drug discovery.

Application in Dye Synthesis

4-amino-3-nitrobenzenesulfonic acid is a key intermediate in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye using 4-amino-3-nitrobenzenesulfonic acid as the diazo component.

Materials:

-

4-amino-3-nitrobenzenesulfonic acid

-

Sodium nitrite

-

Hydrochloric acid

-

A coupling agent (e.g., 2-naphthol)

-

Sodium hydroxide

-

Ice bath

-

Beakers and stirring rods

Procedure:

-

Diazotization: Dissolve 4-amino-3-nitrobenzenesulfonic acid in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled solution of the amine with constant stirring. Maintain the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.

-

Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

An intensely colored azo dye will precipitate. Continue stirring in the ice bath for about 30 minutes to ensure complete reaction.

-

Collect the dye by vacuum filtration, wash it with cold water, and dry it.

Caption: The two-step process of azo dye synthesis.

Conclusion

4-amino-3-nitrobenzenesulfonic acid is a versatile chemical intermediate with significant applications in both the dye industry and as a potential starting point for drug discovery programs. Its rich chemistry, stemming from the presence of amino, nitro, and sulfonic acid functional groups, allows for a wide range of chemical transformations. For researchers in drug development, its sulfonamide core presents an attractive scaffold for the design of enzyme inhibitors, particularly for targets like carbonic anhydrase. Further investigation into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents.

References

- 1. Benzenesulfonic acid, 4-amino-3-nitro- | C6H6N2O5S | CID 69227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 616-84-2: 4-Amino-3-nitrobenzenesulfonic acid [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitroaniline-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitroaniline-4-sulfonic acid, a significant intermediate in the synthesis of dyes and pigments, with potential applications in other areas of chemical and pharmaceutical research.[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways.

Chemical Identity and Synonyms

This compound is an aromatic sulfonic acid characterized by the presence of a nitro group and a sulfonic acid group attached to an aniline ring.[1] This unique combination of functional groups enhances its solubility in water and its reactivity, making it a valuable precursor in various chemical syntheses.[1]

Below is a table summarizing the various names and identifiers for this compound.

| Identifier Type | Value |

| Systematic IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid |

| Common Names | This compound, Ortho Nitro Aniline Para Sulphonic Acid (ONA-PSA), o-Nitroaniline-p-sulfonic acid |

| Other Synonyms | 3-nitro-4-aminobenzenesulfonic acid, Benzenesulfonic acid, 4-amino-3-nitro-, Sulfanilic acid, 3-nitro- |

| CAS Number | 616-84-2 |

| Molecular Formula | C6H6N2O5S |

| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that specific toxicity data for this compound is limited, and much of the available information is extrapolated from related compounds like 2-nitroaniline.

| Property | Value | Reference |

| Molecular Weight | 218.19 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | >300 °C | |

| Density | 1.7 ± 0.1 g/cm³ | |

| pKa | -0.55 ± 0.50 (Predicted) | |

| LogP | 0.88 | |

| Solubility | High solubility in water | [1] |

| Oral Toxicity (LD50) | Not available for this compound. For 2-nitroaniline (the parent compound): 1600 mg/kg (Rat). | [3] |

| Dermal Toxicity (LD50) | Not available for this compound. For 2-nitroaniline: >20000 mg/kg (Rat). | [3] |

| Carcinogenicity | Suspected human carcinogen based on animal studies. Not listed by ACGIH, IARC, or NTP. | [1] |

| Hazards | Causes skin, eye, and respiratory system irritation. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

3.1. Synthesis of this compound via Sulfonation of o-Nitroaniline

This protocol describes a common method for the preparation of this compound.

Materials:

-

o-Nitroaniline

-

Concentrated sulfuric acid

-

A suitable mixed solvent (e.g., monochlorobenzene and dichlorobenzene)

-

Anhydrous sodium sulfite

-

Sodium carbonate (Na2CO3) solution

-

Hydrochloric acid

-

Saturated salt water

-

Four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer

-

Oil bath

Procedure:

-

Add 60 ml of the mixed solvent and 0.1 mol of o-nitroaniline to the four-necked flask.

-

While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.

-

Slowly add concentrated sulfuric acid through the dropping funnel to form the salt of o-nitroaniline.

-

After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and transposition reaction.

-

Throughout the reaction, continuously drip in fresh solvent while allowing the solvent to evaporate, maintaining a relatively constant volume in the reactor.

-

After the reaction period, cool the mixture and pour out the solvent.

-

Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.

-

Adjust the pH of the solution to 8-9 using sodium carbonate solution and filter to remove any solid impurities.

-

Transfer the filtrate to a saturated salt water solution, add a small amount of anhydrous sodium sulfite, and then acidify to a pH of 2.2 with hydrochloric acid.

-

Allow the solution to stand to ensure complete crystallization of the product.

-

Filter the crystals, wash them, and dry to obtain the final this compound product.

3.2. Purification by Recrystallization

This is a general procedure that can be adapted for the purification of the synthesized product.

Materials:

-

Crude this compound

-

Deionized water or an appropriate aqueous ethanol solution

-

Beakers

-

Heating and stirring plate

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot deionized water.

-

If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a vacuum oven at a suitable temperature.

Key Reaction Pathways and Workflows

4.1. Industrial Synthesis Workflow

The synthesis of this compound is a multi-step process that is critical for its industrial production. The following diagram illustrates a typical workflow.

Caption: Industrial synthesis workflow for this compound.

4.2. Inferred Biodegradation Pathway

While specific biodegradation pathways for this compound are not extensively documented, a plausible pathway can be inferred from the degradation of structurally similar compounds, such as 2-chloro-4-nitroaniline.[5][6][7] The initial steps likely involve the reduction of the nitro group and subsequent enzymatic cleavage of the aromatic ring.

Caption: Inferred aerobic biodegradation pathway.

Applications in Research and Industry

The primary application of this compound is in the manufacturing of dyes and pigments.[1] It serves as a key intermediate for a variety of colorants, including azo dyes.[1] Its functional groups allow for chemical modifications that can be tailored to produce a wide range of colors.[1] Beyond dyes, it is also used as an intermediate in organic synthesis for producing pharmaceuticals, herbicides, and other functional materials.[1] Some research has also suggested potential antimicrobial properties and cytotoxic effects on certain cell lines, indicating areas for further investigation in drug development.[1]

References

- 1. Buy this compound | 616-84-2 [smolecule.com]

- 2. Ortho Nitro Aniline Para Sulphonic Acid | Aarti Industries [aarti-industries.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

2-Nitroaniline-4-sulfonic acid solubility in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-nitroaniline-4-sulfonic acid (CAS No. 616-84-2), a key intermediate in the synthesis of dyes and pigments. Due to its molecular structure, featuring both a nitro group and a sulfonic acid group, this compound exhibits distinct solubility behavior in aqueous and organic media. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for its determination, and provides a visual representation of the experimental workflow.

Core Concepts: Molecular Structure and Solubility

This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, possesses a unique combination of functional groups that govern its solubility. The strongly acidic sulfonic acid group (-SO₃H) and the polar nitro group (-NO₂) contribute to its high affinity for polar solvents, particularly water, through hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic aniline ring provides a degree of nonpolar character, influencing its behavior in organic solvents. The presence of both acidic (-SO₃H) and basic (aniline) functionalities gives the molecule an amphoteric character, further influencing its solubility in different pH environments.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound is limited in publicly available literature. However, based on its chemical properties and available estimations, a general solubility profile can be summarized. The compound is characterized by its high solubility in water and is expected to be soluble in polar protic and polar aprotic solvents, with negligible solubility in nonpolar solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Citation |

| Water | Polar Protic | Not Specified | Miscible up to 50 (estimated) | [1] |

Note: The value for water solubility is an estimation and should be confirmed experimentally.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in water. This method, known as the shake-flask method, is considered the gold standard for solubility measurements.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Deionized water

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm pore size)

-

UV-Vis spectrophotometer and quartz cuvettes

-

pH meter

2. Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

3. Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

4. Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtered saturated solution with a known volume of deionized water to bring the absorbance within the linear range of the calibration curve.

5. Quantification:

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is dictated by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular features influencing its solubility profile.

References

2-Nitroaniline-4-sulfonic acid melting point and decomposition temperature.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2), with a specific focus on its melting point and decomposition temperature. Due to the compound's inherent thermal instability, a definitive melting point is not observed. Instead, the compound undergoes decomposition upon heating. This document outlines the available data, provides detailed experimental protocols for thermal analysis, and presents a typical synthesis workflow.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by decomposition at elevated temperatures, a common trait for many nitroaromatic compounds and sulfonic acids. The energy required to melt the crystalline solid is sufficient to initiate exothermic decomposition reactions. Consequently, a sharp melting point is not observed.

| Thermal Property | Value | Notes |

| Melting Point | Not Available | The compound decomposes prior to or during melting. |

| Decomposition Temperature | Not explicitly defined in literature; estimated to be in the range of 200-300°C. | This estimation is based on the thermal stability of related compounds such as o-nitroaniline, which has a decomposition onset of approximately 225°C, and other aromatic sulfonic acids.[1][2] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides. | These toxic gases are released upon thermal decomposition. |

Experimental Protocols

To accurately determine the thermal profile of this compound, the following experimental methodologies are recommended.

Melting Point Determination with Decomposition

Objective: To observe the physical changes of the compound upon heating and to determine the temperature range over which decomposition occurs.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

-

Instrumentation: A calibrated melting point apparatus with a variable heating rate and a means for visual observation is used.

-

Procedure:

-

An initial rapid heating can be performed to obtain an approximate decomposition range.

-

For a more precise determination, a new sample is heated at a slower rate, typically 1-2°C per minute, starting from a temperature approximately 20°C below the estimated decomposition temperature.[4] For substances that decompose, a faster heating rate of 5°C/min may be necessary to minimize the duration of thermal stress before melting.[5]

-

-

Observations: The temperature at which the first signs of decomposition (e.g., color change, gas evolution, charring) are observed is recorded as the onset of decomposition. The temperature range over which the substance completely decomposes is also noted. Any melting behavior concurrent with decomposition should be described.[6][7]

Decomposition Temperature Determination

Objective: To quantitatively measure the mass loss of the compound as a function of temperature to determine the decomposition temperature.

Methodology: Thermogravimetric Analysis (TGA)

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).[8]

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, commonly 10°C or 20°C per minute, is applied.[9]

-

Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed. The onset temperature of decomposition is determined from the initial significant mass loss. The temperature at the maximum rate of mass loss, obtained from the derivative of the TGA curve, is also a key parameter.[10][11]

Synthesis Workflow for this compound

A common method for the synthesis of this compound involves the sulfonation of o-nitroaniline. The following diagram illustrates this experimental workflow.

Caption: Synthesis of this compound via sulfonation of o-nitroaniline.

References

- 1. iokinetic.com [iokinetic.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. mt.com [mt.com]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. thinksrs.com [thinksrs.com]

- 8. epfl.ch [epfl.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. etamu.edu [etamu.edu]

A Comprehensive Safety and Handling Guide for 2-Nitroaniline-4-sulfonic Acid

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the safety, handling, and toxicological profile of 2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound. This guide emphasizes quantitative data, safe handling protocols, and emergency procedures to ensure a secure laboratory environment.

Chemical Identification and Physicochemical Properties

This compound, also known as Ortho Nitro Aniline Para Sulphonic Acid, is an aromatic sulfonic acid.[1] Its unique structure, featuring both a nitro and a sulfonic acid group on an aniline ring, makes it a significant intermediate in the synthesis of various dyes and pigments.[1]

The following tables summarize the key identification and physicochemical data for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 616-84-2 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₅S | [1][2][4] |

| Molecular Weight | 218.19 g/mol | [1][4] |

| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid | [1] |

| Synonyms | Ortho Nitro Aniline Para Sulphonic Acid | [1][4] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N | [1] |

| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | [2][4] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| LogP | 0.88 | [2] |

| Index of Refraction | 1.662 | [2] |

| Solubility in Water | High solubility | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Flash Point | Not available | [2] |

| Autoignition Temp. | Not available |[2] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as an irritant.[2] Inhalation may lead to severe respiratory issues, and it can cause skin and eye irritation.[2]

Table 3: GHS Hazard Summary

| Hazard Type | GHS Classification and Statement | Source |

|---|---|---|

| Skin Contact | Causes skin irritation. | [2] |

| Eye Contact | Causes eye irritation. May cause chemical conjunctivitis. | [2] |

| Inhalation | Causes respiratory tract irritation. May be fatal due to spasm, inflammation, and edema of the larynx and bronchi. Can produce delayed pulmonary edema. | [2] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [2] |

| Chronic Effects | Effects may be delayed. |[2] |

The logical flow from substance identification to hazard recognition is crucial for a preliminary risk assessment.

Toxicological Profile

Table 4: Toxicological Data Summary

| Parameter | Value | Species | Source |

|---|---|---|---|

| LD50/LC50 | Not available | Not applicable | [2] |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP | Not applicable |[2] |

Experimental Protocols and Handling

While specific protocols for toxicological assays are not provided in the source documents, standardized procedures for safe handling, storage, and emergency response are well-documented.

Safe Handling and Storage Protocol

Proper handling and storage are critical to minimize exposure and risk.

-

Handling:

-

Minimize dust generation and accumulation.[2]

-

Use only in a well-ventilated area.[2]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Keep containers tightly closed when not in use.[2]

-

Wash hands and clothing thoroughly after handling and before reuse, respectively.[2]

-

-

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure. Facilities must be equipped with an eyewash station and a safety shower.[2]

Spills and Leaks Cleanup Protocol

In the event of a spill, immediate and safe cleanup is necessary.

-

Evacuate and Ventilate: Ensure the area is well-ventilated and personnel are protected.[2]

-

Containment: Prevent the spill from spreading or entering drains.

-

Cleanup: Vacuum or sweep up the material carefully to avoid generating dust.[2]

-

Disposal: Place the collected material into a suitable, sealed container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

-

Regulations: Dispose of the waste in accordance with federal, state, and local regulations.[2]

First Aid Measures

A clear and rapid response is critical in case of accidental exposure.

-

Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]

-

Skin Contact: Flush the affected skin area with plenty of water and seek medical advice.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water and seek medical attention.[2]

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous situations.

-

Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[2]

-

Conditions to Avoid: Incompatible materials, generation of dust, and excess heat should be avoided.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[2]

Conclusion

This compound is a valuable chemical intermediate that must be handled with care due to its irritant properties. While significant gaps exist in its publicly available quantitative toxicological data, the provided information on handling, storage, PPE, and emergency procedures offers a strong foundation for its safe use in a research and development setting. Adherence to the protocols outlined in this guide is essential for minimizing risk and ensuring personnel safety.

References

Hazards and Toxicity of 2-Nitroaniline-4-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and inferred hazards and toxicity of 2-Nitroaniline-4-sulfonic acid. For critical applications, always refer to the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment.

Introduction

This compound (CAS No. 616-84-2), also known as 4-amino-3-nitrobenzenesulfonic acid, is an organic chemical intermediate.[1][2] Its molecular structure, featuring a nitro group, an amino group, and a sulfonic acid group on a benzene ring, makes it a subject of interest in various chemical syntheses. However, these same functional groups contribute to its potential health and environmental hazards. This guide synthesizes available data on the toxicity and hazards of this compound and related nitroaniline compounds to provide a detailed resource for professionals handling this substance.

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, it is generally described as an irritant to the eyes, skin, and respiratory system.[3] Inhalation may lead to severe respiratory effects, including chemical pneumonitis and pulmonary edema, which can be fatal.[3] Chronic effects may be delayed.[3]

For a more detailed hazard profile, data from the closely related parent compound, 2-nitroaniline, is often referenced. The GHS classification for 2-nitroaniline is as follows:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][5]

-

Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[4][5]

-

Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[4][5]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2): H373 - May cause damage to organs (specifically blood) through prolonged or repeated exposure.[4][5]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[4]

The following diagram illustrates a logical workflow for the hazard assessment of this compound.

Caption: Logical workflow for hazard assessment of this compound.

Toxicological Data

Quantitative toxicity data for this compound is limited, with some sources explicitly stating that LD50/LC50 values are not available.[3] Therefore, the following tables summarize the available data for the parent compound, 2-nitroaniline, to provide an estimate of its toxic potential.

Table 1: Acute Toxicity Data for 2-Nitroaniline (CAS No. 88-74-4)

| Exposure Route | Species | Endpoint | Value | Reference(s) |

| Oral | Rat | LD50 | 1838 mg/kg bw | [4][6][7] |

| Dermal | Rabbit | LD50 | > 20,000 mg/kg bw | [4][7] |

| Inhalation | Rat | LC50 | > 2.529 mg/L air (4 h) | [4][7] |

Table 2: Other Toxicological Endpoints for 2-Nitroaniline

| Endpoint | Result | Reference(s) |

| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. | [7] |

| Serious Eye Damage/Irritation | Not classified as seriously damaging to the eye or eye irritant. | [7] |

| Respiratory or Skin Sensitization | Not classified as a respiratory or skin sensitizer. | [7] |

| Germ Cell Mutagenicity | Not classified as germ cell mutagenic. | [7] |

| Carcinogenicity | Not classified as carcinogenic. | [7] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | [7] |

| Specific Target Organ Toxicity (Single Exposure) | The substance may cause effects on the blood. | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (blood) through prolonged or repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) in a 9-week oral study in rats was 50 mg/kg bw/day. | [4][6] |

Mechanism of Toxicity

The toxicity of nitroaromatic compounds, including nitroanilines, is generally attributed to the metabolic reduction of the nitro group.[8][9][10] This bioreduction can occur via one- or two-electron pathways, leading to the formation of nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through several mechanisms:

-

Oxidative Stress: The reactive intermediates can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[11] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

-

Methemoglobinemia: A key toxic effect of anilines and nitroanilines is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[12][13][14] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, hypoxia, and, in severe cases, death.[14]

-

Genotoxicity: The reactive metabolites can form adducts with DNA, potentially leading to mutations.[10]

The following diagram illustrates a generalized pathway for the metabolic activation and toxicity of nitroaromatic compounds.

Caption: Generalized mechanism of toxicity for nitroaromatic compounds.

Experimental Protocols

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[1][15] The goal is to identify a dose that produces clear signs of toxicity without causing mortality. This approach aims to minimize the number of animals used.[15]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: In this stepwise procedure, a small group of animals (typically three) is dosed at a defined level.[16][17] Depending on the outcome (mortality or survival), the test is either stopped, or another group is dosed at a higher or lower level. This method allows for the classification of the substance into a specific toxicity class.[16]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves dosing single animals sequentially.[18] If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. This allows for a more precise estimation of the LD50 with a confidence interval.[18]

General Methodology for an Acute Oral Toxicity Study (as per OECD Guidelines):

-

Animal Selection and Acclimatization: Young, healthy adult rodents (usually rats, with females often being the preferred sex) are used.[1][18] They are acclimatized to laboratory conditions for at least five days before the study.[1]

-

Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[15] An appropriate vehicle is used if the substance is not soluble in water.[16] Animals are fasted before dosing.[15]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[1][18]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[18]

-

Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[3][19] Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][20]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][20]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3]

Handling and Storage:

-

Minimize dust generation and accumulation.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Keep containers tightly closed and store in a cool, dry, well-ventilated place.[2][3]

-

Avoid incompatible materials such as strong oxidizing agents.[3]

First Aid Measures:

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |

Conclusion

This compound should be handled as a hazardous substance, with precautions taken to avoid irritation and potential severe health effects associated with nitroanilines. While specific quantitative toxicity data for this compound is lacking, the information available for the parent compound, 2-nitroaniline, suggests that it is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to the blood upon repeated exposure. The primary mechanism of toxicity for nitroaromatic compounds involves metabolic activation to reactive intermediates that can cause oxidative stress and methemoglobinemia. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential when working with this chemical.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. astechireland.ie [astechireland.ie]

- 8. scielo.br [scielo.br]

- 9. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gtfch.org [gtfch.org]

- 13. DSpace-CRIS [zora.uzh.ch]

- 14. nj.gov [nj.gov]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 18. oecd.org [oecd.org]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Nitroaniline-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2), an important intermediate in the synthesis of dyes and pigments.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic data and experimental methodologies for the characterization of this compound. While primarily used in industrial applications, recent studies have suggested potential antimicrobial and cytotoxic properties, warranting further investigation into its biological interactions.[1]

Chemical Structure and Properties

IUPAC Name: 4-amino-3-nitrobenzenesulfonic acid[2] Synonyms: Ortho Nitro Aniline Para Sulphonic Acid (ONA-PSA)[3] Molecular Formula: C₆H₆N₂O₅S[2] Molecular Weight: 218.19 g/mol [2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis. Where direct data for the target molecule is limited, data for closely related compounds are provided for contextual reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3300 | -NH₂ (Amino) | N-H stretching |

| ~1630 | -NH₂ (Amino) | N-H bending |

| ~1530 & ~1350 | -NO₂ (Nitro) | Asymmetric & Symmetric N-O stretching |

| ~1200 & ~1040 | -SO₃H (Sulfonic Acid) | S=O stretching |

| ~1100 | C-N | C-N stretching |

| ~830 | Aromatic Ring | C-H out-of-plane bending (para-substitution) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument's resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and sulfonic acid groups and the electron-donating amino group.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C-NH₂ | ~145-150 |

| C-NO₂ | ~130-135 |

| C-H (ortho to -NH₂) | ~115-120 |

| C-SO₃H | ~140-145 |

| C-H (ortho to -SO₃H) | ~125-130 |

| C-H (meta to both) | ~120-125 |

Note: These are estimated values. The actual chemical shifts will depend on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The predicted monoisotopic mass is 217.99974 Da.[5]

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 218 | [M]⁺ (Molecular Ion) |

| 172 | [M - NO₂]⁺ |

| 138 | [M - SO₃H]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the ionization technique and energy.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of nitroanilines. For comparison, 2-nitroaniline exhibits absorption maxima at approximately 282 nm and 412 nm in various solvents.[6][7] The position of these bands can be influenced by the solvent polarity and pH.

| Wavelength (λmax) | Electronic Transition |

| ~280-300 nm | π → π |

| ~400-420 nm | n → π |

Note: These are approximate values based on related compounds. The sulfonic acid group may cause a slight shift in the absorption maxima.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a very fine powder to ensure homogeneity.

-

Pellet Formation: The powdered mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent KBr pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[8]

-

¹H NMR Spectroscopy: The NMR tube is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Spectroscopy: Following the ¹H NMR, the ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Impact - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water, ethanol, or acetonitrile) that is transparent in the UV-Vis region of interest. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Spectral Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-600 nm. The absorbance of the solvent is subtracted from the sample absorbance to obtain the final spectrum.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the sulfonation of o-nitroaniline.[9]

Caption: Synthesis of this compound.

Proposed Mechanism of Antimicrobial Action

Nitroaromatic compounds often exert their antimicrobial effects through reductive activation within the microbial cell.[10][11] This process generates reactive intermediates that can damage cellular components.[1]

Caption: General Mechanism of Nitroaromatic Antimicrobial Activity.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Buy this compound | 616-84-2 [smolecule.com]

- 3. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 5. PubChemLite - this compound (C6H6N2O5S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

The Evolving Synthesis of a Key Dye Intermediate: A Technical History of 2-Nitroaniline-4-sulfonic Acid

An In-depth Guide for Researchers and Drug Development Professionals on the Historical and Modern Synthetic Routes to 2-Nitroaniline-4-sulfonic Acid

The compound this compound, a critical intermediate in the synthesis of azo dyes and pigments, has a rich history of synthetic development.[1] Over the decades, chemists and chemical engineers have devised and refined several routes to this valuable molecule, each with its own set of advantages and challenges. This technical guide provides a comprehensive overview of the historical evolution of this compound synthesis, presenting key methodologies, quantitative data, detailed experimental protocols, and visualizations of the core chemical transformations.

Core Synthetic Strategies: An Overview

The synthesis of this compound has historically revolved around three primary strategies, each starting from a different commercially available precursor: the sulfonation of o-nitroaniline, the ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid, and the nitration of sulfanilic acid. A less common but notable method involves the desulfonation of a precursor. The choice of a particular route has often been dictated by factors such as raw material cost, desired product purity, reaction efficiency, and environmental considerations.

Quantitative Comparison of Key Synthesis Routes

The following table summarizes the key quantitative parameters for the different historical and modern methods of synthesizing this compound, allowing for a direct comparison of their efficiencies and operating conditions.